

# **Application Notes and Protocols: Combining INBRX-121 with Rituximab in Lymphoma Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

These application notes provide a comprehensive overview of the preclinical rationale and experimental data supporting the combination of INBRX-121 and rituximab for the treatment of lymphoma. INBRX-121 is an engineered biologic designed to selectively activate and expand Natural Killer (NK) cells, a critical component of the innate immune system, by targeting the NKp46 receptor and providing a detuned interleukin-2 (IL-2) signal.[1] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, a hallmark of many lymphomas, and exerts its anti-tumor effect through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] The combination of these two agents aims to synergistically enhance the eradication of lymphoma cells by augmenting NK cell-mediated ADCC.

### **Mechanism of Action**

INBRX-121 is a fusion protein composed of two single-domain antibodies targeting the NKp46 receptor, fused to an effector-disabled Fc domain and a low-affinity IL-2 variant.[1] This design allows for the specific activation and proliferation of NK cells without significantly affecting other immune cell populations like T-regulatory cells, which can be immunosuppressive.[2][4] Rituximab binds to the CD20 antigen on lymphoma cells, marking them for destruction by immune cells.[1][2][3] A primary mechanism of rituximab's efficacy is ADCC, where the Fc portion of the antibody is recognized by Fc receptors on immune effector cells, predominantly



NK cells, leading to the release of cytotoxic granules and subsequent tumor cell lysis. The combination of INBRX-121 and rituximab is hypothesized to create a more robust anti-tumor response by increasing the number and activation state of NK cells, thereby enhancing their ability to mediate rituximab-induced ADCC.[4][5]

## **Signaling Pathways and Experimental Workflow**





Click to download full resolution via product page

Figure 1: Signaling pathways of INBRX-121 and Rituximab.





Click to download full resolution via product page

Figure 2: Experimental workflow for preclinical evaluation.

# Quantitative Data Summary In Vivo Efficacy in Subcutaneous Raji Lymphoma Model



| Treatment Group          | Dosing | Tumor Volume<br>(mm³) at Day 42<br>(Mean) | Complete<br>Responses |
|--------------------------|--------|-------------------------------------------|-----------------------|
| Vehicle                  | -      | ~1750                                     | 0/10                  |
| Rituximab                | -      | ~1250                                     | 0/10                  |
| INBRX-121                | -      | ~750                                      | Not Reported          |
| INBRX-121 +<br>Rituximab | -      | ~0                                        | 9/10                  |
| Data adapted from        |        |                                           |                       |
| Inhibrx corporate        |        |                                           |                       |
| presentation.[5]         |        |                                           |                       |

In Vitro Enhancement of Rituximab-Mediated ADCC

| Effector:Target Ratio | % Target Cell Death<br>(Rituximab alone) | % Target Cell Death<br>(Rituximab + INBRX-121) |
|-----------------------|------------------------------------------|------------------------------------------------|
| 2.5:1                 | ~20%                                     | ~40%                                           |
| 5:1                   | ~30%                                     | ~60%                                           |
| 10:1                  | ~40%                                     | ~80%                                           |
| 20:1                  | ~50%                                     | ~95%                                           |
| 40:1                  | ~60%                                     | ~100%                                          |

Data represents approximate values from graphical representation in Inhibrx corporate presentation.[5]

# NK Cell Activation and Proliferation in Lymphoma Patient Samples



| Lymphoma<br>Subtype                                                                                    | Parameter | % Positive Cells<br>(Control) | % Positive Cells (+<br>1 nM INBRX-121) |
|--------------------------------------------------------------------------------------------------------|-----------|-------------------------------|----------------------------------------|
| Follicular Lymphoma<br>(FL)                                                                            | pSTAT5    | ~5%                           | ~35%                                   |
| Mantle Cell<br>Lymphoma (MCL)                                                                          | pSTAT5    | ~8%                           | ~40%                                   |
| Diffuse Large B-cell<br>Lymphoma (DLBCL)                                                               | pSTAT5    | ~10%                          | ~50%                                   |
| Follicular Lymphoma<br>(FL)                                                                            | Ki67      | ~10%                          | ~45%                                   |
| Mantle Cell<br>Lymphoma (MCL)                                                                          | Ki67      | ~12%                          | ~50%                                   |
| Diffuse Large B-cell<br>Lymphoma (DLBCL)                                                               | Ki67      | ~15%                          | ~55%                                   |
| Data represents approximate values from graphical representation in Inhibrx corporate presentation.[5] |           |                               |                                        |

## **Experimental Protocols**

### Protocol 1: In Vivo Subcutaneous Raji Lymphoma Model

Objective: To evaluate the anti-tumor efficacy of INBRX-121 in combination with rituximab in a xenograft lymphoma model.

#### Materials:

- Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old.
- Raji human Burkitt's lymphoma cell line.



- · Matrigel.
- INBRX-121.
- Rituximab.
- Vehicle control (e.g., PBS).
- Calipers for tumor measurement.

#### Procedure:

- Cell Preparation: Culture Raji cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10<sup>6</sup> cells per 100 μL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth and Grouping: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm<sup>3</sup>). Randomize mice into treatment groups (n=10 per group): Vehicle, INBRX-121 alone, Rituximab alone, and INBRX-121 + Rituximab.
- Treatment Administration: Administer treatments as per the study design. While the exact
  dosing from the source is not detailed, a representative regimen for rituximab in such models
  is 5 mg/kg, once weekly (qw) for 3 weeks, administered intraperitoneally (i.p.).[1] INBRX-121
  dosing would be determined by prior dose-ranging studies.
- Tumor Monitoring: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: Continue the study for a predetermined period (e.g., 42 days) or until tumors in the
  control group reach a predefined maximum size. Euthanize mice and record final tumor
  volumes. A complete response is defined as the disappearance of a palpable tumor.

# Protocol 2: In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay



Objective: To assess the ability of INBRX-121 to enhance rituximab-mediated ADCC against a lymphoma cell line.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors (as effector cells).
- Raji cells (as target cells).
- INBRX-121.
- Rituximab or a rituximab sequence analog.
- Culture medium (e.g., RPMI-1640 with 10% FBS).
- Cytotoxicity detection kit (e.g., lactate dehydrogenase (LDH) or calcein-AM release assay).

#### Procedure:

- Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- PBMC Pre-incubation: Pre-incubate PBMCs for 18 hours with 1 nM INBRX-121 or media control.[4]
- Target Cell Preparation: Label Raji cells with a fluorescent dye (e.g., calcein-AM) or use them unlabeled for an LDH release assay.
- ADCC Assay Setup: In a 96-well plate, co-culture the pre-incubated PBMCs (effector cells) with the prepared Raji cells (target cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1, 2.5:1).
- Antibody Addition: Add a constant concentration of rituximab (e.g., 1 nM) to the appropriate wells.[4] Include control wells with no rituximab.
- Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.



- Cytotoxicity Measurement: Measure the release of LDH or the fluorescence of calcein-AM in the supernatant according to the manufacturer's instructions for the chosen cytotoxicity assay.
- Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

## Protocol 3: Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

Objective: To measure the activation of the IL-2 signaling pathway in NK cells from lymphoma patients upon stimulation with INBRX-121.

#### Materials:

- PBMCs isolated from lymphoma patients.
- INBRX-121.
- Culture medium.
- Fixation/Permeabilization buffer.
- Fluorochrome-conjugated antibodies against CD3, CD56, and phosphorylated STAT5 (pSTAT5).
- Flow cytometer.

#### Procedure:

- Cell Stimulation: Incubate patient PBMCs with 1 nM INBRX-121 or a media control for 20 minutes at 37°C.[4]
- Surface Staining: Wash the cells and stain with antibodies against surface markers CD3 and CD56 to identify NK cells (CD3-CD56+).



- Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's protocol.
- Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antipSTAT5 antibody.
- Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the lymphocyte population, then on CD3-CD56+ NK cells.
- Data Analysis: Determine the percentage of pSTAT5 positive NK cells for both the INBRX-121 treated and control samples.

### Conclusion

The combination of INBRX-121 and rituximab demonstrates significant synergistic anti-tumor activity in preclinical lymphoma models. INBRX-121 effectively activates and expands NK cells, leading to a potentiation of rituximab-mediated ADCC. The provided data and protocols offer a framework for further investigation into this promising therapeutic strategy for lymphoma. These findings support the continued development of INBRX-121 as a combination partner for antibody-based therapies in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. filecache.investorroom.com [filecache.investorroom.com]
- 3. researchgate.net [researchgate.net]
- 4. filecache.investorroom.com [filecache.investorroom.com]
- 5. inhibrx.com [inhibrx.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining INBRX-121 with Rituximab in Lymphoma Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1140023#combining-inbrx-121-with-rituximab-in-lymphoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com